molecular formula C8H11NO3S B2473846 3-(Methoxymethyl)benzene-1-sulfonamide CAS No. 1017264-53-7

3-(Methoxymethyl)benzene-1-sulfonamide

Cat. No.: B2473846
CAS No.: 1017264-53-7
M. Wt: 201.24
InChI Key: LKVNLNWSKZFZPK-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H11NO3S It is a sulfonamide derivative, characterized by the presence of a methoxymethyl group attached to the benzene ring and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)benzene-1-sulfonamide typically involves the sulfonation of 3-(Methoxymethyl)benzene. The reaction is carried out by treating 3-(Methoxymethyl)benzene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions generally include:

    Temperature: The reaction is usually conducted at low temperatures to control the exothermic nature of the sulfonation process.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Purification: The product is purified through recrystallization or column chromatography to achieve high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-(Methoxymethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1-sulfonamide: Lacks the methoxymethyl group, resulting in different chemical properties.

    4-(Methoxymethyl)benzene-1-sulfonamide: The methoxymethyl group is positioned differently on the benzene ring.

    3-(Ethoxymethyl)benzene-1-sulfonamide: Contains an ethoxymethyl group instead of a methoxymethyl group.

Uniqueness

3-(Methoxymethyl)benzene-1-sulfonamide is unique due to the specific positioning of the methoxymethyl group, which influences its reactivity and interaction with other molecules. This unique structure allows for distinct applications and properties compared to its similar compounds.

Properties

IUPAC Name

3-(methoxymethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVNLNWSKZFZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017264-53-7
Record name 3-(methoxymethyl)benzene-1-sulfonamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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